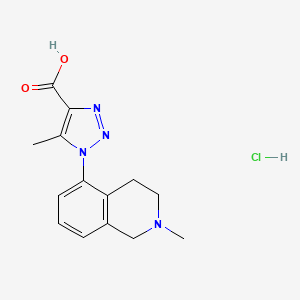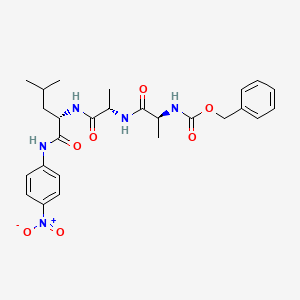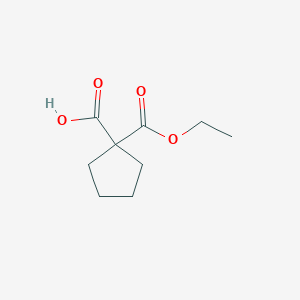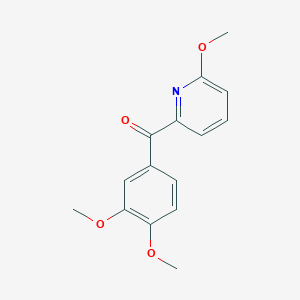
Methyl-2-Amino-5-Benzyl-1,3-Thiazol-4-carboxylat
Übersicht
Beschreibung
“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The synthesis process yields a range of compounds, including "Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate" .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be analyzed using 1H and 13C NMR . The compound’s structure includes a thiazole ring, which is a key feature of 2-aminothiazoles .Chemical Reactions Analysis
“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can undergo various chemical reactions. For instance, it can form charge transfer complexes with different sodium alkoxides .Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be determined using various techniques. For instance, its exact mass is 350.1001 . The compound’s properties can also be analyzed using 1H and 13C NMR .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazol-Derivate, einschließlich Methyl-2-Amino-5-Benzyl-1,3-Thiazol-4-carboxylat, wurden auf ihr Potenzial als antimikrobielle Mittel untersucht. Sie haben Wirksamkeit gegen eine Reihe von mikrobiellen Stämmen gezeigt, darunter sowohl grampositive als auch gramnegative Bakterien . Die strukturelle Modifikation von Thiazol-Verbindungen kann zu neuen Molekülen mit potenten antimikrobiellen Aktivitäten führen.
Antitumor-Eigenschaften
Die Forschung hat gezeigt, dass Thiazol-Derivate eine bedeutende Rolle bei der Krebsbehandlung spielen können. Einige Verbindungen, die den Thiazol-Rest enthalten, haben vielversprechende Antitumoraktivitäten gezeigt, mit dem Potenzial, die Zellproliferation zu hemmen und die Apoptose in verschiedenen Krebszelllinien zu induzieren .
Antioxidative Wirkungen
Thiazol-Verbindungen wurden auf ihre antioxidativen Eigenschaften untersucht, die entscheidend sind, um Zellen vor oxidativem Stress zu schützen. Studien haben gezeigt, dass bestimmte Thiazol-Derivate freie Radikale abfangen können, was auf ihre Verwendung als Antioxidantien hindeutet .
Entzündungshemmende und Analgetische Anwendungen
Die entzündungshemmenden und analgetischen Wirkungen von Thiazol-Derivaten machen sie zu Kandidaten für die Entwicklung neuer therapeutischer Mittel bei der Behandlung von Entzündungskrankheiten. Es wurde festgestellt, dass sie die Aktivität von Enzymen modulieren, die an der Entzündung beteiligt sind, wodurch Schmerzen und Schwellungen gelindert werden .
Antifungale Aktivität
Thiazol-Derivate wurden auch auf ihre antifungalen Eigenschaften untersucht. Synthetisierte Verbindungen auf Basis der Thiazol-Struktur wurden auf ihre Aktivität gegen verschiedene Pilzpathogene untersucht und zeigten Wirksamkeit bei der Hemmung des Pilzwachstums .
Arzneimittelentwicklung und -entdeckung
Aufgrund ihrer vielseitigen biologischen Aktivitäten sind Thiazol-Derivate von großem Interesse in der Arzneimittelentwicklung und -entdeckung. Sie dienen als Gerüst für die Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen, darunter Antidepressiva, Antiulkusmittel und Antihypertensiva .
Wirkmechanismus
Target of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can influence various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it may bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with topoisomerase II can lead to cell cycle arrest and apoptosis in cancer cells . Furthermore, it may affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate involves several key interactions at the molecular level. It binds to DNA and interacts with topoisomerase II, leading to the formation of DNA double-strand breaks . This interaction results in the activation of DNA damage response pathways, ultimately causing cell cycle arrest and apoptosis. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in DNA replication and repair, leading to changes in metabolic processes . Additionally, its interaction with specific cofactors can modulate the compound’s activity and stability.
Transport and Distribution
The transport and distribution of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound may be transported across cell membranes via active or passive transport mechanisms, influencing its bioavailability and efficacy.
Subcellular Localization
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the nucleus, for example, can enhance its interaction with DNA and nuclear proteins, thereby modulating its effects on gene expression and cellular function.
Eigenschaften
IUPAC Name |
methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)10-9(17-12(13)14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQNCMETFYWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)









